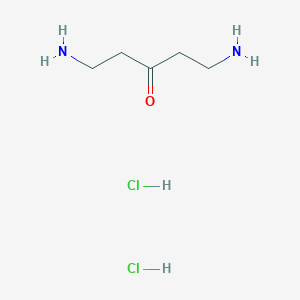
1,5-Diaminopentan-3-onedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-diaminopentan-3-one dihydrochloride is a chemical compound with the molecular formula C5H12N2O·2HCl. It is a derivative of pentane, featuring two amino groups at positions 1 and 5, and a ketone group at position 3. This compound is often used in various chemical and biological research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,5-diaminopentan-3-one dihydrochloride can be synthesized through several methods. One common approach involves the reaction of 1,5-dichloropentane with ammonia, followed by oxidation to introduce the ketone group at position 3. Another method involves the reduction of glutarodinitrile to form 1,5-diaminopentane, which is then oxidized to introduce the ketone group.
Industrial Production Methods: Industrial production of 1,5-diaminopentan-3-one dihydrochloride typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 1,5-diaminopentan-3-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Oximes, nitriles.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
1,5-diaminopentan-3-one dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,5-diaminopentan-3-one dihydrochloride involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can affect enzyme activity and other biochemical processes, making the compound useful in studying molecular pathways and mechanisms.
Comparison with Similar Compounds
1,5-diaminopentane: Similar structure but lacks the ketone group.
1,4-diaminobutane: Shorter carbon chain and lacks the ketone group.
1,6-diaminohexane: Longer carbon chain and lacks the ketone group.
Uniqueness: 1,5-diaminopentan-3-one dihydrochloride is unique due to the presence of both amino and ketone functional groups, which confer distinct reactivity and versatility in chemical synthesis and biological applications. The combination of these functional groups allows for a wider range of chemical reactions and interactions compared to similar compounds.
Properties
Molecular Formula |
C5H14Cl2N2O |
|---|---|
Molecular Weight |
189.08 g/mol |
IUPAC Name |
1,5-diaminopentan-3-one;dihydrochloride |
InChI |
InChI=1S/C5H12N2O.2ClH/c6-3-1-5(8)2-4-7;;/h1-4,6-7H2;2*1H |
InChI Key |
YGACROGSLKFOBW-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)C(=O)CCN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















